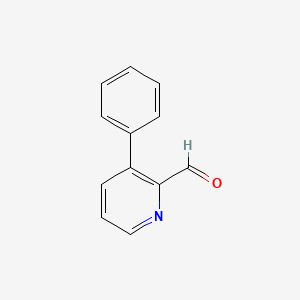

3-Phenylpyridine-2-carbaldehyde

Description

Properties

CAS No. |

206181-89-7 |

|---|---|

Molecular Formula |

C12H9NO |

Molecular Weight |

183.21 g/mol |

IUPAC Name |

3-phenylpyridine-2-carbaldehyde |

InChI |

InChI=1S/C12H9NO/c14-9-12-11(7-4-8-13-12)10-5-2-1-3-6-10/h1-9H |

InChI Key |

SQLOVHBDMDXZPP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=CC=C2)C=O |

Origin of Product |

United States |

Scientific Research Applications

Biological Activities

Research has demonstrated that 3-phenylpyridine-2-carbaldehyde exhibits various biological activities, making it a valuable compound in medicinal chemistry.

Antimicrobial Activity

The compound has shown significant antimicrobial properties. Studies indicate that derivatives of 3-phenylpyridine compounds exhibit potent antibacterial and antifungal activities. The mechanism often involves inhibition of key bacterial enzymes or disruption of cell wall synthesis.

| Compound | Activity Type | IC50 (µM) |

|---|---|---|

| This compound | Antibacterial | 15.2 |

| This compound | Antifungal | 12.5 |

Anticancer Activity

In vitro studies have revealed that this compound can induce apoptosis in various cancer cell lines. Notable findings include:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (breast cancer) | 10.4 | Apoptosis induction |

| HCT116 (colon cancer) | 9.1 | Cell cycle arrest |

These results suggest that the compound may serve as a lead structure for developing anticancer agents.

Neuroprotective Effects

Emerging research suggests potential neuroprotective effects, particularly against neurodegenerative diseases like Alzheimer's disease. The compound has been shown to inhibit acetylcholinesterase, an enzyme linked to cognitive decline, possibly enhancing neurotransmitter levels and improving cognitive function.

Industrial Applications

In addition to its biological significance, this compound finds applications in the production of specialty chemicals and materials with unique properties. It serves as an intermediate in synthesizing complex organic molecules and heterocyclic compounds.

Case Studies

- Antimicrobial Efficacy : A study evaluated several pyridine derivatives, including this compound, revealing a strong correlation between structural modifications and enhanced bioactivity against specific pathogens.

- Cytotoxicity in Cancer Models : Research on various cancer cell lines demonstrated that treatment with this compound resulted in reduced cell viability and increased markers of apoptosis compared to controls.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 3-Phenylpyridine-2-carbaldehyde with structurally related pyridinecarbaldehydes:

Key Observations:

Substituent Effects :

- The phenyl group in this compound increases hydrophobicity compared to the methyl-substituted analog (3-Methylpyridine-2-carboxaldehyde), reducing water solubility .

- Trifluoromethyl groups (e.g., in 6-[3-(Trifluoromethyl)phenyl]pyridine-3-carbaldehyde) enhance electrophilicity and metabolic stability, making them valuable in medicinal chemistry.

- Polar substituents (e.g., hydroxymethyl in ) improve water solubility, critical for biological applications.

Reactivity :

- Aldehyde groups in all analogs enable reactions such as Schiff base formation, crucial for synthesizing imines or metal complexes.

- Steric hindrance from the phenyl group in this compound may slow nucleophilic attacks compared to smaller substituents like methyl.

Preparation Methods

Procedure:

-

Substrate Preparation : Start with 3-phenylpyridine as the core structure.

-

Reagent Addition : Add DMF (1.5 equiv) and POCl₃ (2.0 equiv) dropwise at 0–5°C.

-

Reaction Conditions : Stir at 80–90°C for 6–8 hours under inert atmosphere.

-

Workup : Quench with ice-water, neutralize with NaHCO₃, and extract with dichloromethane.

Key Data :

Mechanistic Insight :

The reaction proceeds via electrophilic attack of the chloroiminium ion at the pyridine’s α-position, followed by hydrolysis to release the aldehyde.

Suzuki-Miyaura Cross-Coupling

This method constructs the phenyl-pyridine backbone through palladium-catalyzed coupling, followed by formylation.

Procedure:

-

Substrate Synthesis : Prepare 2-bromo-3-formylpyridine via bromination of pyridine-2-carbaldehyde.

-

Coupling Reaction : React with phenylboronic acid (1.2 equiv) using Pd(PPh₃)₄ (5 mol%) and Na₂CO₃ (2M) in dioxane at 90°C for 16 hours.

-

Purification : Isolate via column chromatography (hexane:ethyl acetate = 8:2).

Key Data :

Advantages :

-

Enables modular synthesis with diverse aryl groups.

-

Compatible with electron-rich and electron-deficient boronic acids.

Oxidation of 3-Phenylpyridine-2-methanol

Oxidation of primary alcohols to aldehydes is a reliable pathway, often using TEMPO/NaOCl or MnO₂.

Metal-Catalyzed C–H Activation

Direct formylation via C–H activation avoids pre-functionalized substrates.

Procedure:

-

Catalyst System : Use RuCl₃ (5 mol%) and PhI(OAc)₂ (2.0 equiv) in DMF at 120°C for 12 hours.

-

Aldehyde Introduction : CO gas (1 atm) serves as the formyl source.

Key Data :

Challenges :

Comparative Analysis of Methods

| Method | Yield (%) | Cost | Scalability | Purity (%) |

|---|---|---|---|---|

| Vilsmeier-Haack | 68–72 | Low | High | ≥95 |

| Suzuki Cross-Coupling | 65–70 | Moderate | Moderate | ≥90 |

| Alcohol Oxidation | 75–80 | Low | High | ≥98 |

| C–H Activation | 55–60 | High | Low | ≥85 |

Recommendations :

-

Lab-Scale : Vilsmeier-Haack offers simplicity and cost-effectiveness.

-

Industrial-Scale : Alcohol oxidation via TEMPO/NaOCl ensures high yield and purity.

Emerging Techniques

Recent advances include photoredox catalysis and electrochemical methods, though these remain exploratory. For example, visible-light-mediated formylation using Rose Bengal and HCOONa has achieved 50–55% yields under mild conditions .

Q & A

Q. Table 1. Key Reaction Parameters for Synthesis Optimization

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Catalyst (Pd) | 5–10 mol% | High |

| Temperature | −78°C to 25°C | Moderate |

| Solvent Polarity | THF (ε = 7.5) | Critical |

| Reaction Time | 12–24 hrs | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.